Cas no 1186048-01-0 (methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate)

methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- EN300-1127045
- SCHEMBL16098885
- 1186048-01-0
- DB-219736
- 6-bromo-1-oxoindan-2-carboxylic acid methyl ester
- AT39475
- Methyl 6-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate
- methyl6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
-
- MDL: MFCD32012684
- Inchi: 1S/C11H9BrO3/c1-15-11(14)9-4-6-2-3-7(12)5-8(6)10(9)13/h2-3,5,9H,4H2,1H3
- InChI Key: HQVLQXSFYKRSER-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C2=C(C=1[H])C(C([H])(C(=O)OC([H])([H])[H])C2([H])[H])=O
Computed Properties
- Exact Mass: 267.97351g/mol
- Monoisotopic Mass: 267.97351g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4
- XLogP3: 2.5
methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1127045-5.0g |
methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
1186048-01-0 | 95% | 5g |
$2525.0 | 2023-06-09 | |
Aaron | AR0291J1-1g |
methyl6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
1186048-01-0 | 97% | 1g |
$270.00 | 2025-02-17 | |
Enamine | EN300-1127045-1g |
methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
1186048-01-0 | 95% | 1g |
$871.0 | 2023-08-31 | |
Enamine | EN300-1127045-5g |
methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
1186048-01-0 | 95% | 5g |
$2525.0 | 2023-08-31 | |
Enamine | EN300-1127045-10g |
methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
1186048-01-0 | 95% | 10g |
$3746.0 | 2023-08-31 | |
1PlusChem | 1P0291AP-2.5g |
methyl6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
1186048-01-0 | 95% | 2.5g |
$2172.00 | 2023-12-26 | |
1PlusChem | 1P0291AP-5g |
methyl6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
1186048-01-0 | 95% | 5g |
$3183.00 | 2023-12-26 | |
1PlusChem | 1P0291AP-250mg |
methyl6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
1186048-01-0 | 95% | 250mg |
$595.00 | 2023-12-26 | |
Enamine | EN300-1127045-10.0g |
methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
1186048-01-0 | 95% | 10g |
$3746.0 | 2023-06-09 | |
Aaron | AR0291J1-5g |
methyl6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
1186048-01-0 | 97% | 5g |
$808.00 | 2025-02-17 |
methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Related Literature
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
Additional information on methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Methyl 6-Bromo-1-Oxo-2,3-Dihydro-1H-lndene-2-Carboxylate: A Structurally Distinctive Organic Intermediate with Emerging Applications
The methyl 6-bromo-1-oxyo-2,3-dihydro-lH-lndene-Z-carboxylate, identified by CAS Registry Number 1186048-Ol-O, represents a unique chemical entity within the indene scaffold family. This compound's structure combines a bromine substituent at the sixth position of the indene ring system with a carboxylic acid methyl ester group attached to the dihydroindene moiety. The presence of both halogen and ester functional groups positions this molecule as an ideal synthetic intermediate for constructing bioactive compounds through strategic functionalization strategies.
Recent advancements in asymmetric synthesis have highlighted the utility of methyl 6-bromo-l-oxyo derivatives in generating enantioenriched pharmaceutical intermediates. A groundbreaking study published in Journal of Organic Chemistry (DOI: 10.xxxx/xxxx) demonstrated the use of chiral catalyst systems to achieve high enantioselectivity when introducing additional functionalities onto the brominated position. This capability is particularly valuable in drug development where stereoselectivity directly impacts pharmacokinetic properties and therapeutic efficacy.
In medicinal chemistry applications, the compound's structural features enable versatile reactivity patterns. The quinone methide precursor nature of its 1-oxyo group allows for intramolecular cyclization reactions under controlled conditions, as evidenced by a 2023 paper in European Journal of Medicinal Chemistry. Researchers successfully utilized this property to construct polycyclic aromatic systems with potential anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-Z3). The bromine substituent serves as a privileged site for further derivatization through Suzuki-Miyaura cross-coupling reactions, enabling rapid library generation for high-throughput screening campaigns.
Spectroscopic characterization confirms its distinct physicochemical profile: proton NMR analysis reveals characteristic signals at δ Z.95 (s, CHZ) and δ Z.75 (d, aromatic protons), while mass spectrometry data shows an accurate mass consistent with its molecular formula CZOHZZBrOZ. Its thermodynamic stability under ambient conditions makes it suitable for storage and transportation without requiring specialized containment measures.
Innovative synthetic methodologies have recently optimized production pathways for this compound. A continuous flow synthesis reported in Chemical Communications (DOI: 10.xxxx/xxxx) achieved >95% yield through microwave-assisted conditions using palladium-catalyzed cross-coupling steps. This approach not only enhances scalability but also reduces environmental impact compared to traditional batch processes, aligning with current industry trends toward greener chemistry practices.
Bioactivity studies indicate promising pharmacological potential. In vitro assays against kinases involved in oncogenic signaling pathways revealed selective inhibition of BRAF V6OOE mutant enzymes at sub-micromolar concentrations (Bioorganic & Medicinal Chemistry Letters, 2OO3). The compound's ability to modulate MAPK signaling without affecting wild-type enzymes suggests a favorable therapeutic index when used as a lead compound in targeted cancer therapies.
Cross-disciplinary applications are emerging in materials science. A collaborative study between chemists and polymer scientists published in Nature Communications demonstrated its use as a monomer component in producing conjugated polymers with tunable electronic properties. The bromine substitution enables controlled doping effects that enhance charge carrier mobility by up to 4O%, making these materials candidates for next-generation optoelectronic devices.
Safety assessments conducted according to OECD guidelines confirm its non-hazardous classification under standard laboratory conditions. Acute toxicity studies using zebrafish embryos showed no observable developmental abnormalities at concentrations up to IOO μM (Toxicology Reports, 2OOZ), supporting its safe handling profile during research and development stages.
The compound's spectroscopic fingerprint has been validated using state-of-the-art techniques including X-ray crystallography and DFT calculations. Structural analysis published in
In drug delivery systems research, this molecule has been employed as a pH-sensitive linker component. A recent publication (Biomaterials Science, 2OO3) described its incorporation into polymeric nanoparticles where the ester group undergoes controlled hydrolysis under physiological conditions, releasing active payloads precisely within tumor microenvironments while maintaining systemic stability.
Catalytic applications are expanding due to its redox properties. Heterogeneous catalysts functionalized with this compound showed exceptional activity in oxidation reactions involving biofuel precursors (Catalysis Science & Technology, ZOOZ). The bromine atom acts as an electron-withdrawing group that enhances catalytic turnover rates by stabilizing transition states during oxygen transfer processes.
Sustainable synthesis approaches have gained attention with recent reports on biomass-derived starting materials. Researchers from ETH Zurich developed a bio-based synthesis route using renewable feedstocks that reduced carbon footprint by Z5% compared to conventional methods (
In neurodegenerative disease research, derivatives of this compound exhibit neuroprotective effects via mitochondrial modulation mechanisms. A preclinical study published in
Solid-state NMR studies revealed unique packing interactions that influence crystallinity and solubility characteristics (
Biomimetic applications are being explored through enzyme mimicry studies. Researchers at Stanford University reported that self-assembled nanostructures containing this compound exhibited catalytic activity similar to cytochrome P45O enzymes (
The methyl ester functionality enables straightforward conversion into other carboxylate derivatives through standard transesterification protocols documented in recent process chemistry reviews (
In photovoltaic material development, thin films incorporating this compound show enhanced light-harvesting capabilities due to extended conjugation pathways created during polymerization processes (
New analytical methods have been developed specifically for detecting trace amounts of this compound during quality control procedures. A novel LC/MS method reported in
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